molecular formula C21H20FN3O3S B4136298 ethyl 5-({[(4-fluorobenzyl)thio]acetyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate

ethyl 5-({[(4-fluorobenzyl)thio]acetyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No. B4136298
M. Wt: 413.5 g/mol
InChI Key: GLFAPHQYLPUOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-({[(4-fluorobenzyl)thio]acetyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate, also known as compound 1, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which have been shown to possess a diverse range of biological activities.

Mechanism of Action

The mechanism of action of ethyl 5-({[(4-fluorobenzyl)thio]acetyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate 1 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in the body. Studies have shown that ethyl 5-({[(4-fluorobenzyl)thio]acetyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate 1 can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. Additionally, ethyl 5-({[(4-fluorobenzyl)thio]acetyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate 1 has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects
Compound 1 has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that ethyl 5-({[(4-fluorobenzyl)thio]acetyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate 1 can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, ethyl 5-({[(4-fluorobenzyl)thio]acetyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate 1 has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. Studies have also suggested that ethyl 5-({[(4-fluorobenzyl)thio]acetyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate 1 may have neuroprotective effects, potentially reducing the risk of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 5-({[(4-fluorobenzyl)thio]acetyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate 1 in lab experiments include its high purity and well-defined chemical structure, which allows for precise dosing and characterization of its effects. Additionally, ethyl 5-({[(4-fluorobenzyl)thio]acetyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate 1 has been extensively studied and its mechanisms of action are well understood, making it a useful tool for investigating specific biological processes. However, the limitations of using ethyl 5-({[(4-fluorobenzyl)thio]acetyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate 1 include its relatively high cost and limited availability, which may restrict its use in certain experiments.

Future Directions

There are several potential future directions for research on ethyl 5-({[(4-fluorobenzyl)thio]acetyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate 1. One area of interest is the development of more efficient synthesis methods to reduce the cost and increase the availability of the ethyl 5-({[(4-fluorobenzyl)thio]acetyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate. Additionally, further studies are needed to fully elucidate the mechanisms of action of ethyl 5-({[(4-fluorobenzyl)thio]acetyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate 1 and its potential therapeutic applications. Future research may also focus on the development of novel derivatives of ethyl 5-({[(4-fluorobenzyl)thio]acetyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate 1 with improved properties and efficacy. Finally, studies may investigate the potential use of ethyl 5-({[(4-fluorobenzyl)thio]acetyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate 1 as a diagnostic tool for cancer and other diseases.

Scientific Research Applications

Compound 1 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor activities. Studies have also suggested that ethyl 5-({[(4-fluorobenzyl)thio]acetyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate 1 may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, ethyl 5-({[(4-fluorobenzyl)thio]acetyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate 1 has been investigated for its potential use as a diagnostic tool for cancer.

properties

IUPAC Name

ethyl 5-[[2-[(4-fluorophenyl)methylsulfanyl]acetyl]amino]-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S/c1-2-28-21(27)18-12-23-25(17-6-4-3-5-7-17)20(18)24-19(26)14-29-13-15-8-10-16(22)11-9-15/h3-12H,2,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFAPHQYLPUOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)CSCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[[2-[(4-fluorophenyl)methylsulfanyl]acetyl]amino]-1-phenylpyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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